molecular formula C19H16ClNO3 B2949453 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1705654-97-2

1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Cat. No.: B2949453
CAS No.: 1705654-97-2
M. Wt: 341.79
InChI Key: WBLGJALAIXZPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a 3-chlorobenzoyl group attached to a dihydrospiro[benzopyran-pyrrolidine] core. The spirocyclic nature of the molecule contributes to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The 3-chlorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream biological effects .

Comparison with Similar Compounds

Similar compounds to 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one include:

The uniqueness of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct properties and applications.

Properties

IUPAC Name

1'-(3-chlorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-14-5-3-4-13(10-14)18(23)21-9-8-19(12-21)11-16(22)15-6-1-2-7-17(15)24-19/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLGJALAIXZPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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